(Asn5)-delta-Sleep Inducing Peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Asn5)-delta-Sleep Inducing Peptide (DSIP) is a naturally occurring peptide that has garnered scientific interest due to its potential role in sleep regulation and stress management . It is also known by its chemical name [Asn5] delta sleep-inducing peptide . DSIP is a neuropeptide with a molecular weight of 847.85 g/mol . Its chemical formula is C35H49N11O14 .
Molecular Structure Analysis
The specific arrangement of these amino acids contributes to DSIP’s biological activity. Its structure plays a crucial role in its interaction with receptors and subsequent effects on sleep patterns .
Wissenschaftliche Forschungsanwendungen
Characterization and EEG Effects
(Asn5)-delta-Sleep Inducing Peptide (DSIP) has been extensively studied for its ability to induce delta and spindle electroencephalogram (EEG) patterns in the brain. Schoenenberger and Monnier (1977) isolated DSIP from rabbits, identifying its amino acid sequence and synthesizing analogs. Their research showed that synthetic DSIP significantly enhanced delta and spindle EEG patterns, suggesting its role in sleep regulation (Schoenenberger & Monnier, 1977).
Potential Therapeutic Applications
Graf and Kastin (1986) reviewed literature from 1963 to 1977, highlighting DSIP's potential for treating insomnia, pain, and withdrawal symptoms. They also discussed its presence in the body and speculated on its connection to certain diseases (Graf & Kastin, 1986).
Biophysical Studies and Expression
Oh et al. (2003) developed a system for expressing recombinant DSIP in Escherichia coli, enabling more extensive biophysical studies of the peptide. This work is crucial for understanding DSIP's regulatory effects on the hypothalamus and pituitary functions (Oh et al., 2003).
Neurotransmitter Modulation
Mendzheritskii et al. (1996) found that DSIP affects the balance between inhibitory and excitatory neurotransmitters in the brain, potentially explaining its anticonvulsive properties under certain conditions (Mendzheritskii et al., 1996).
Transdermal Delivery Research
Chiang et al. (1998) researched the transdermal iontophoretic delivery of DSIP, examining the influence of pH, electric current, and enzyme inhibitors on peptide drug delivery through the skin (Chiang et al., 1998).
Lifespan and Tumor Incidence in Mice
Popovich et al. (2004) studied DSIP's effects on lifespan and spontaneous tumor incidence in mice, noting its role in regulating lipid peroxidation and cellular metabolism, suggesting its potential geroprotective effects (Popovich et al., 2004).
Wirkmechanismus
DSIP is believed to exert its effects through interactions with specific receptors in the central nervous system. Although the exact mechanism remains an area of ongoing research, it is thought to modulate sleep architecture , promote slow-wave sleep , and potentially alleviate stress-related disturbances. Further studies are needed to elucidate the precise pathways involved .
Physical and Chemical Properties
Eigenschaften
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H49N11O14/c1-16(42-32(56)20(36)9-18-11-38-21-6-4-3-5-19(18)21)30(54)40-12-26(49)39-13-27(50)45-23(10-25(37)48)34(58)43-17(2)31(55)46-24(15-47)33(57)41-14-28(51)44-22(35(59)60)7-8-29(52)53/h3-6,11,16-17,20,22-24,38,47H,7-10,12-15,36H2,1-2H3,(H2,37,48)(H,39,49)(H,40,54)(H,41,57)(H,42,56)(H,43,58)(H,44,51)(H,45,50)(H,46,55)(H,52,53)(H,59,60)/t16-,17-,20-,22-,23-,24-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCGAKLWFBAVTH-GFVHOAGBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H49N11O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Asn5)-delta-Sleep Inducing Peptide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.